2-[(6-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-butylacetamide
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Overview
Description
2-({6-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-BUTYLACETAMIDE is a complex organic compound known for its potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzothiazole core, which is often associated with significant biological activities.
Preparation Methods
The synthesis of 2-({6-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-BUTYLACETAMIDE typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 2-aminobenzothiazole under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the Schiff base. The resulting intermediate is then reacted with N-butylacetyl chloride to yield the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial properties, making it a candidate for developing new antibacterial agents.
Medicine: Its potential as an anticancer agent is being explored due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core is known to bind to various biological macromolecules, leading to inhibition or modulation of their activity. This interaction can result in antimicrobial or anticancer effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar compounds include:
4-BROMO-2-{(E)-[(4’-{[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}-3,3’-DIMETHOXY[1,1’-BIPHENYL]-4-YL)IMINO]METHYL}PHENOL: This compound shares a similar structure but has different substituents on the phenyl ring, leading to variations in its biological activity.
2-{[(2-HYDROXYPHENYL)METHYLIDENE]AMINO}NICOTINIC ACID: Another Schiff base with a different core structure, used for its antimicrobial properties.
The uniqueness of 2-({6-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-BUTYLACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H20BrN3O2S2 |
---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
2-[[6-[(5-bromo-2-hydroxyphenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-butylacetamide |
InChI |
InChI=1S/C20H20BrN3O2S2/c1-2-3-8-22-19(26)12-27-20-24-16-6-5-15(10-18(16)28-20)23-11-13-9-14(21)4-7-17(13)25/h4-7,9-11,25H,2-3,8,12H2,1H3,(H,22,26) |
InChI Key |
RGIHETULSZYMFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CSC1=NC2=C(S1)C=C(C=C2)N=CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
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